3-Amino-D-Phenylalanine

CAS No.:

Cat. No.: VC3681888

Molecular Formula:

Molecular Weight: 180.2

* For research use only. Not for human or veterinary use.

Specification

| Molecular Weight | 180.2 |

|---|

Introduction

Chemical Identity and Structural Characteristics

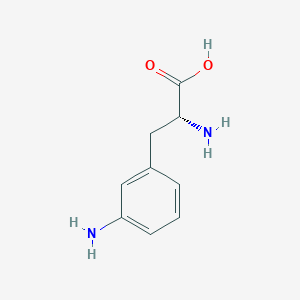

3-Amino-D-Phenylalanine (CID 55277360) is an amino acid derivative with the molecular formula C9H12N2O2 . It represents a structural modification of D-phenylalanine ((R)-2-Amino-3-phenylpropionic acid), distinguished by the addition of an amino group at the 3-position of the phenyl ring. The compound is also known by its CAS Registry Number 1241680-19-2 .

The basic structure consists of the D-phenylalanine backbone with the R-configuration at the α-carbon, featuring:

-

A carboxylic acid group

-

An α-amino group

-

A phenyl side chain with an additional amino group at the 3-position

Comparison with D-Phenylalanine

To better understand 3-Amino-D-Phenylalanine, examining the properties of its parent compound provides useful context. D-Phenylalanine has the following characteristics:

The addition of the amino group to the phenyl ring likely alters several physicochemical properties including solubility, pKa values, and potentially biological activity compared to D-phenylalanine.

Physicochemical Properties

Solubility and Stability

D-Phenylalanine is reported as "soluble" without specific quantification . The addition of an amino group to create 3-Amino-D-Phenylalanine likely increases water solubility due to the enhanced polarity and hydrogen bonding capability of the additional NH2 group. This modification would potentially alter the compound's behavior in various solvents and biological systems.

Synthesis and Production Methods

Enzymatic Production Methods

One potential approach for producing 3-Amino-D-Phenylalanine might involve modifications to enzymatic methods used for D-phenylalanine synthesis:

-

Tri-enzymatic Cascade Reactions: Research has demonstrated efficient production of D-phenylalanine from L-phenylalanine using a tri-enzymatic cascade involving L-amino acid deaminase (LAAD), meso-diaminopimelate dehydrogenase (DAPDH), and glucose dehydrogenase (GDH) . This approach achieved 57.8 g/L D-phenylalanine with >99% enantioselectivity .

-

Protein Engineering: For D-phenylalanine production, the DAPDH enzyme was engineered to overcome limitations in catalytic efficiency, resulting in an 85-fold increase in activity . Similar engineering approaches might be needed for effective production of 3-Amino-D-Phenylalanine.

Analytical Detection Methods

Based on research with related compounds, several analytical approaches might be applicable for detecting and quantifying 3-Amino-D-Phenylalanine:

Spectroscopic Methods

Research on D-phenylalanine detection suggests potential analytical approaches:

-

UV-Visible Spectroscopy: The aromatic structure with an additional amino group would likely display characteristic absorption patterns.

-

Fluorescence Analysis: The modified aromatic system might exhibit distinctive fluorescence properties useful for detection and quantification.

Chiral Discrimination Methods

Research has demonstrated enantioselective detection methods for D-phenylalanine that might be adaptable:

-

Supramolecular Chiral Discrimination: Studies have shown that homochiral substituted perylene bisimide (PBI) molecules can interact selectively with D-phenylalanine, enabling enantioselective detection with a limit of detection (LOD) as low as 64.2 ± 0.38 nM . The mechanism involves interactions between the electron-donating amine group of D-phenylalanine and the electron-withdrawing imide group of D-PBI, along with interactions between aromatic moieties .

-

Spectroscopic Transitions: Changes in aggregation states of chiral perylene derivatives in presence of D-phenylalanine have been monitored through UV-visible, fluorescence, FT-IR, and AFM characterizations . Such methods might be adaptable for 3-Amino-D-Phenylalanine with appropriate modifications.

Metabolic Considerations

Understanding the metabolic fate of 3-Amino-D-Phenylalanine requires consideration of both phenylalanine metabolism and the impact of the additional amino group.

Research Needs and Future Directions

Current literature reveals significant knowledge gaps regarding 3-Amino-D-Phenylalanine, highlighting several important research directions:

Fundamental Characterization Needs

-

Complete physicochemical property determination

-

Crystal structure analysis

-

Stability studies under various conditions

-

Solubility profiles in biological media

Biological Activity Assessment

-

Receptor binding studies and structure-activity relationships

-

Comparative enzymatic studies with D-phenylalanine

-

Evaluation of potential neuropharmacological effects

-

Assessment of protein incorporation potential

Production and Analytical Methods

-

Development of specific enzymatic or chemical synthesis routes

-

Optimization of purification techniques

-

Establishment of validated analytical methods for detection and quantification

-

Creation of specific antibodies or aptamers for selective detection

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume